molecular formula C8H11N B130917 4-Methylbenzylamine CAS No. 104-84-7

4-Methylbenzylamine

Cat. No.: B130917
CAS No.: 104-84-7
M. Wt: 121.18 g/mol
InChI Key: HMTSWYPNXFHGEP-UHFFFAOYSA-N
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Description

It is a colorless to slightly yellow liquid with a boiling point of 195°C and a melting point of 12-13°C . This compound is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the para position.

Mechanism of Action

Target of Action

4-Methylbenzylamine is a methylated benzylamine It has been shown to counteract the hypophagic effects of amphetamine acting on brain shaker-like kv11 channels . These channels play a crucial role in regulating neuronal excitability.

Mode of Action

It is known that this compound can stimulate food consumption . This suggests that it may interact with its targets, such as the Kv1.1 channels, to modulate their activity and influence physiological processes like appetite regulation.

Biochemical Pathways

Given its observed effects on food consumption and its interaction with kv11 channels , it is likely that it influences pathways related to neuronal signaling and appetite regulation.

Result of Action

This compound has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine . This suggests that it may have molecular and cellular effects that promote appetite and counteract appetite suppression.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzylamine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced by the catalytic hydrogenation of 4-methylbenzyl cyanide. This process is efficient and yields high purity products .

Chemical Reactions Analysis

4-Methylbenzylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium cyanoborohydride, hydrogen gas with catalysts.

    Acylating agents: Acyl chlorides.

Major products formed from these reactions include 4-methylbenzaldehyde, amides, and imines .

Comparison with Similar Compounds

4-Methylbenzylamine can be compared with other similar compounds such as:

    Benzylamine: The parent compound, which lacks the methyl group on the benzene ring.

    4-Methoxybenzylamine: This compound has a methoxy group instead of a methyl group at the para position.

    4-Fluorobenzylamine: This compound has a fluorine atom at the para position.

The uniqueness of this compound lies in its specific applications in stimulating food consumption and its role in the synthesis of anticonvulsants .

Properties

IUPAC Name

(4-methylphenyl)methanamine
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InChI

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HMTSWYPNXFHGEP-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID2059306
Record name Benzenemethanamine, 4-methyl-
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS]
Record name 4-Methylbenzylamine
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Vapor Pressure

0.29 [mmHg]
Record name 4-Methylbenzylamine
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CAS No.

104-84-7
Record name 4-Methylbenzylamine
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Record name 4-methylbenzylamine
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Synthesis routes and methods I

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,4-bis(aminomethyl)cyclohexane was 95.9 mol % and as other products 3.4 mol % of 4-aminomethyl-1-methylcyclohexane, 0.3 mol % of 4-methyl-benzylamine and 0.2 mol % of paraxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methylbenzylamine?

A1: this compound has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, researchers characterized N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound synthesized using this compound as a starting material, by elemental analysis, 1H NMR, IR, and ESI. []

Q3: What is the stability of this compound under various conditions?

A: While specific stability data for this compound is limited in the provided research, its use in various applications suggests reasonable stability under common laboratory conditions. For example, it was successfully used in reactions requiring refluxing toluene solutions at 110°C for extended periods. [] Further research is necessary to determine its stability under specific conditions like varying pH, temperature, and light exposure.

Q4: How is this compound typically quantified in research settings?

A: Capillary electrophoresis (CE) with indirect UV detection has proven effective in separating and quantifying this compound alongside compounds like N-methylmorpholine-N-oxide (NMMO), N-methylmorpholine (NMM), and morpholine (M). This method allows researchers to monitor reaction kinetics involving NMMO where these compounds are present. [, ]

Q5: Are there other analytical techniques suitable for studying this compound?

A: Beyond CE, researchers have employed techniques like 1H NMR spectroscopy to analyze reactions involving this compound, especially in the context of synthesizing complex molecules like cyclic helicates. [] Additionally, techniques like mass spectrometry (ESI-MS) have been crucial in confirming the structural formula of compounds derived from this compound. []

Q6: What are some applications of this compound in chemical synthesis?

A: this compound serves as a key starting material in synthesizing various compounds. One example is its use in preparing (p-methylphenyl) methylamine-N-ethylmorpholine hydrochloride, a valuable pharmaceutical intermediate. [] Additionally, it has been used in multi-step syntheses to create compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which exhibits antiproliferative activity against leukemia K562 cells. []

Q7: How is this compound utilized in analytical chemistry?

A: this compound plays a crucial role in the analysis of trace metals in various matrices. Researchers use it as a component in capillary electrophoresis (CE) methods for determining alkali and alkaline earth metals (ammonium, potassium, sodium, calcium, magnesium, barium, strontium) alongside transition metals (cobalt, cadmium, nickel, zinc, lead, and copper) in samples like air particulate matter. []

Q8: Are there any specific examples of this compound's role in analytical methods?

A: In capillary electrophoresis, researchers have successfully used this compound as a component of the background electrolyte to determine trace levels of strontium and lithium in seawater. This approach, combined with transient isotachophoresis (tITP) pre-concentration, significantly enhances the sensitivity of conventional CZE-UV methods. []

Q9: How else is this compound used in research?

A: this compound acts as a building block in synthesizing complex supramolecular structures. For instance, researchers used it with a bis(aldehyde) building block and iron(II) salts to create a molecular Solomon link, a complex interwoven structure with two 68-membered-ring macrocycles. []

Q10: Can you provide more detail on the Solomon link synthesis using this compound?

A: The synthesis involves reacting this compound with a specific bis(aldehyde), 1, and FeCl2 in DMSO. [] This self-assembly process, influenced by factors like amine structure and concentration, yields a mixture of cyclic tetramer 4 and linear triple helicate 5. [] Notably, using a diamine instead of this compound in this reaction leads to the formation of the Solomon link 6, highlighting the versatility of this approach in creating complex topologies. []

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